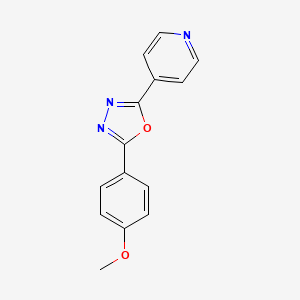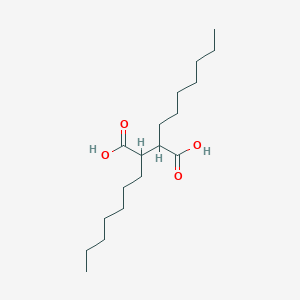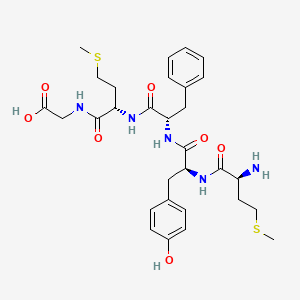![molecular formula C37H45NO2Sn B14174498 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline CAS No. 928343-58-2](/img/structure/B14174498.png)
4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline is a chemical compound known for its unique structure and properties. It is characterized by the presence of a stannyl group attached to an aniline derivative, making it a significant compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline typically involves the reaction of aniline with tris(2-methyl-2-phenylpropyl)stannyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in batch reactors. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using advanced techniques such as recrystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions: 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The stannyl group in the compound can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in dry solvents under an inert atmosphere.
Substitution: Halogens, organometallic reagents; reactions are conducted in polar or non-polar solvents depending on the nature of the substituent.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis. It serves as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The stannyl group plays a crucial role in modulating the compound’s activity by facilitating its binding to specific sites on the target molecules. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
- 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)phenol
- 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)benzene
- 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)toluidine
Comparison: Compared to its similar compounds, 4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline exhibits unique properties due to the presence of the aniline group. This structural difference imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
928343-58-2 |
|---|---|
Fórmula molecular |
C37H45NO2Sn |
Peso molecular |
654.5 g/mol |
Nombre IUPAC |
tris(2-methyl-2-phenylpropyl)stannyl 4-aminobenzoate |
InChI |
InChI=1S/3C10H13.C7H7NO2.Sn/c3*1-10(2,3)9-7-5-4-6-8-9;8-6-3-1-5(2-4-6)7(9)10;/h3*4-8H,1H2,2-3H3;1-4H,8H2,(H,9,10);/q;;;;+1/p-1 |
Clave InChI |
QPZADJQAKVZSEP-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)



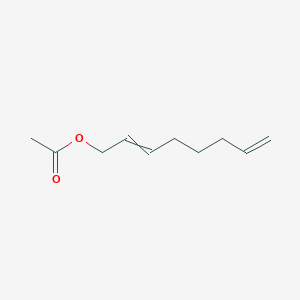
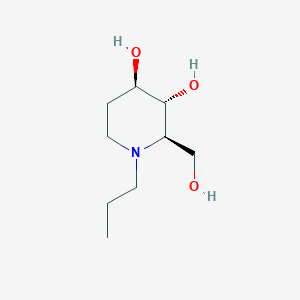
![([1,1'-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone](/img/structure/B14174446.png)

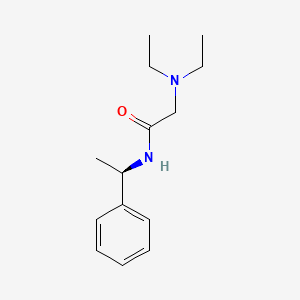
![2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole](/img/structure/B14174489.png)
